molecular formula C10H12Cl3NO B8391354 O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE CAS No. 1228284-78-3

O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE

Cat. No. B8391354
Key on ui cas rn: 1228284-78-3
M. Wt: 268.6 g/mol
InChI Key: YEYSNJKFDGOAAP-UHFFFAOYSA-N
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Patent
US09051272B2

Procedure details

To a stirred solution of crude 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime prepared as described in example P4, (12.3 g, 0.046 mol) in acetic acid (120 ml), sodium cyanoborohydride (6.1 g, 0.097 mol) was added portionwise at 12 to 15° C. The reaction mass was stirred at ambient temperature for 18 hours. TLC confirmed the completion of reaction, then solvent was evaporated under reduced pressure (co-evaporation with toluene twice). The resulting residue was poured on to 1 N sodium hydroxide solution (150 ml) and extracted with dichloromethane (2×100 ml). The combined organic layer was washed with water (2×100 ml) followed by drying over anhydrous sodium sulfate before evaporating the solvent to afford crude O-Methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine (12.3 g, 100%).
Name
1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]([CH3:15])[CH2:5][C:6]1[C:11]([Cl:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:7]=1[Cl:14].C([BH3-])#N.[Na+]>C(O)(=O)C>[CH3:1][O:2][NH:3][CH:4]([CH3:15])[CH2:5][C:6]1[C:7]([Cl:14])=[CH:8][C:9]([Cl:13])=[CH:10][C:11]=1[Cl:12] |f:1.2|

Inputs

Step One
Name
1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=C(CC1=C(C=C(C=C1Cl)Cl)Cl)C
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mass was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of reaction
CUSTOM
Type
CUSTOM
Details
solvent was evaporated under reduced pressure (co-evaporation with toluene twice)
ADDITION
Type
ADDITION
Details
The resulting residue was poured on to 1 N sodium hydroxide solution (150 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×100 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
before evaporating the solvent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CONC(CC1=C(C=C(C=C1Cl)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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